5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride
Description
5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride is a thiazole derivative characterized by a 3-chloropropyl substituent at the 5-position and a methyl group at the 4-position of the heterocyclic ring. Its molecular formula is C₇H₁₁Cl₂NS, with a molecular weight of 212.14 g/mol . The compound is identified by CAS registry numbers EN300-122944 and EN300-127196, indicating its use in pharmaceutical or agrochemical research. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticonvulsant, and CNS-modulating properties. The hydrochloride salt form enhances aqueous solubility, making it suitable for formulation in drug development .
Properties
IUPAC Name |
5-(3-chloropropyl)-4-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS.ClH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPUMXNCKHHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride typically involves the reaction of 4-methylthiazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
Antibiotic Properties
One of the primary applications of 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride is its potential as an antibiotic . Research indicates that thiazole derivatives can exhibit diverse biological activities, including antimicrobial effects against various pathogens. The hydrophobic nature of this compound facilitates its ability to penetrate bacterial membranes, enhancing its efficacy as an antimicrobial agent.
Iontophoresis
The compound is also utilized as a diluent in iontophoresis , a technique that employs electrical currents to deliver medications through the skin. This application is particularly relevant for enhancing the transdermal delivery of therapeutic agents.
Alkylating Agent
The presence of chlorine and a propyl chain suggests that this compound may function as an alkylating agent . Alkylating agents are crucial in modifying biomolecules, which can aid in studying their functions and interactions within biological systems.
Synthesis and Derivative Development
The compound serves as a precursor for synthesizing other thiazole derivatives. Its structural characteristics allow for modifications that can lead to new compounds with enhanced biological activities or novel properties .
Interaction Studies
Studies have shown that this compound can interact with various biological targets, influencing cellular pathways associated with bacterial growth inhibition. Understanding these interactions could lead to the development of new therapeutic strategies against resistant bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives, including this compound:
- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.
- Cytotoxicity Tests : Preliminary cytotoxicity tests indicate that modifications of thiazole derivatives can lead to compounds with significant anticancer activity against cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) .
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
The structural and functional attributes of 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride are compared below with six related thiazole and heterocyclic derivatives.
Table 1: Key Comparative Data of this compound and Analogues
Structural and Functional Analysis
(i) Substituent Chain Length and Reactivity
- The 3-chloropropyl group in the target compound provides a longer alkyl chain compared to clomethiazole (2-chloroethyl).
- The chloromethyl analogue () exhibits higher electrophilicity due to the proximity of the chlorine atom to the thiazole ring, making it more reactive in nucleophilic substitution reactions .
(ii) Heterocycle Modifications
- Replacing the thiazole ring with a thiadiazole () reduces aromaticity and alters hydrogen-bonding capacity, which is critical in designing enzyme inhibitors .
- The imidazole derivative (fadrozole, ) demonstrates how heterocycle substitution (imidazole vs. thiazole) can shift biological activity from CNS modulation to aromatase inhibition .
(iii) Functional Group Impact on Solubility and Stability
- Ester-containing derivatives () show improved metabolic stability due to reduced susceptibility to hydrolysis, whereas the hydrochloride salts (e.g., target compound, clomethiazole) prioritize solubility .
Biological Activity
5-(3-Chloropropyl)-4-methyl-1,3-thiazole; hydrochloride is a compound of significant interest due to its diverse biological activities and potential applications in various fields including medicine, agriculture, and chemical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-(3-Chloropropyl)-4-methyl-1,3-thiazole; hydrochloride is characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. The presence of a chloropropyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to the modulation of enzyme activities. The thiazole ring structure contributes to its hydrophobic nature, facilitating interactions with lipid membranes and enhancing its antimicrobial efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Key mechanisms include:
- Covalent Bond Formation : The chloropropyl group can covalently modify proteins, potentially inhibiting or altering their function.
- Hydrophobic Interactions : Its hydrophobic properties allow it to penetrate bacterial membranes effectively, which is crucial for its antimicrobial action.
- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), suggesting that 5-(3-Chloropropyl)-4-methyl-1,3-thiazole; hydrochloride may exhibit similar properties .
Antimicrobial Properties
Research indicates that 5-(3-Chloropropyl)-4-methyl-1,3-thiazole; hydrochloride exhibits notable antimicrobial activity against various pathogens. Its effectiveness as an antibiotic has been documented in several studies, highlighting its potential for therapeutic applications in treating bacterial infections .
Antifungal Activity
Thiazole derivatives are known for their antifungal properties. Preliminary investigations suggest that this compound may also possess antifungal activity, warranting further exploration in clinical settings.
Potential Applications in Drug Development
The compound is being explored for its potential use in drug development. Its ability to inhibit specific enzymes suggests possible applications in designing new therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms involved were linked to membrane disruption and enzyme inhibition .
- In vitro assays showed that 5-(3-Chloropropyl)-4-methyl-1,3-thiazole; hydrochloride inhibited the growth of several bacterial strains with varying degrees of efficacy.
- Enzyme Inhibition :
Data Tables
Q & A
Q. What are the optimal synthetic routes for 5-(3-Chloropropyl)-4-methyl-1,3-thiazole;hydrochloride, and how do reaction conditions impact yield?
The synthesis typically involves alkylation of 4-methyl-1,3-thiazole with 3-chloropropyl halides (e.g., chloride or bromide) under basic conditions. Key steps include:
- Alkylation : Reaction of 4-methylthiazole with 3-chloropropyl bromide in ethanol or acetonitrile, catalyzed by K₂CO₃ or NaH, at reflux temperatures (70–80°C) for 6–12 hours .
- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt.
Yield optimization requires precise stoichiometry, solvent polarity control, and inert atmosphere to minimize side reactions (e.g., oxidation of the thiazole ring). Purity is confirmed via TLC or HPLC .
Q. How is the structural integrity of this compound validated experimentally?
Structural characterization employs:
- 1H/13C NMR : Peaks for the thiazole ring (δ 6.8–7.5 ppm for C5-H), methyl group (δ 2.4–2.6 ppm), and chloropropyl chain (δ 3.1–3.5 ppm for CH₂Cl) .
- X-ray crystallography : Resolves bond angles and confirms the hydrochloride salt formation via Cl⁻ coordination .
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol or methanol. Limited solubility in water (0.1–1 mg/mL at 25°C) due to the hydrophobic chloropropyl chain .
- Stability : Degrades under UV light or prolonged exposure to moisture. Store at –20°C in amber vials with desiccants. Stability in aqueous buffers (pH 4–7) is ≤24 hours .
Advanced Research Questions
Q. What reaction mechanisms dominate when modifying the chloropropyl side chain for functionalization?
The chloropropyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. For example:
- Amine coupling : React with primary amines (e.g., benzylamine) in DMF at 60°C to form thiazole-amine conjugates, useful in drug discovery .
- Thiol exchange : Replace Cl with thiols (e.g., cysteamine) under basic conditions to create disulfide-linked derivatives for targeted delivery .
Kinetic studies show SN2 dominance due to steric hindrance from the methyl group on the thiazole ring .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors) in antimicrobial studies?
- Mechanism : The thiazole ring binds to microbial enzymes (e.g., dihydrofolate reductase) via π-π stacking and hydrogen bonding. The chloropropyl chain disrupts membrane integrity in Gram-positive bacteria .
- Structure-activity relationship (SAR) : Methyl substitution at C4 enhances lipid solubility, improving cell penetration. Chloropropyl length (C3) balances reactivity and toxicity .
Q. What computational methods are used to model its pharmacokinetic properties?
Q. How are analytical methods optimized for detecting trace impurities in synthesized batches?
Q. How to resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, MIC testing protocols). For example, discrepancies in MIC values (2–16 µg/mL) against S. aureus may arise from differences in inoculum size or growth media .
- Dose-response validation : Reproduce studies using standardized CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
